molecular formula C28H26FN5O4S B2666578 N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 309968-99-8

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2666578
CAS No.: 309968-99-8
M. Wt: 547.61
InChI Key: GJAYTAIZILESCA-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H26FN5O4S and its molecular weight is 547.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research involving structurally related compounds indicates a focused interest in their antimicrobial properties. For example, derivatives with a fluorine atom positioned on the benzoyl group have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains. The presence of the fluorine atom is noted to enhance antimicrobial activity significantly (Desai, Rajpara, & Joshi, 2013). Such studies suggest that similar compounds, including those with complex structures like N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide, could be explored for antimicrobial applications.

Potential Anticancer Activity

The synthesis and investigation of compounds related to benzothiazole derivatives have been pursued for their anticancer potential. The research focuses on modifications to the benzothiazole scaffold to modulate antitumor properties. These modifications suggest a broader inquiry into the anticancer activity of similar compounds, indicating a potential area of application for the compound (Osmaniye et al., 2018).

Antifungal and Apoptotic Effects

Further studies have explored the synthesis of triazole-oxadiazole compounds, investigating their antifungal and apoptotic activities against Candida species. This research highlights the potential of structurally similar compounds to serve as potent and safe antifungal agents with specific apoptotic effects on fungal cells, underscoring another significant area of application (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Synthesis and Characterization for Drug Development

The synthesis and structural characterization of compounds incorporating the 1,2,4-triazole motif have been conducted with an eye towards developing novel therapeutic agents. Such research underlines the importance of synthesis and characterization in the drug development process, suggesting an application pathway for this compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O4S/c1-37-22-13-19(14-23(15-22)38-2)27(36)30-16-25-31-32-28(34(25)21-9-7-20(29)8-10-21)39-17-26(35)33-12-11-18-5-3-4-6-24(18)33/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAYTAIZILESCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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